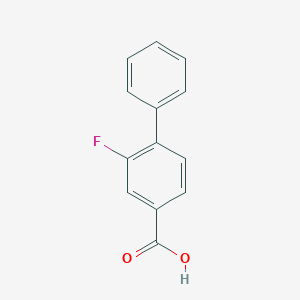

2-Fluorobiphenyl-4-carboxylic acid

Description

Properties

IUPAC Name |

3-fluoro-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKITESTTSWHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137045-30-8 | |

| Record name | 2-Fluorobiphenyl-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137045308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobiphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROBIPHENYL-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6XXN3O38O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Fluorobiphenyl-4-carboxylic acid properties and characteristics

An In-Depth Technical Guide to 2-Fluorobiphenyl-4-carboxylic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into its synthesis, characterization, and critical role as a building block in modern chemistry.

Core Molecular Profile

This compound (2-FBCA) is a bifunctional organic compound featuring a biphenyl core structure. This structure is distinguished by a fluorine atom at the 2-position and a carboxylic acid group at the 4-position, which define its chemical reactivity and utility.

Structural and Physicochemical Properties

The arrangement of the fluorinated phenyl ring and the carboxylated phenyl ring dictates the molecule's steric and electronic properties. The fluorine atom introduces polarity and can influence intermolecular interactions, while the carboxylic acid group provides a site for a wide range of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C13H9FO2 | |

| Molecular Weight | 216.21 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 218-224 °C | |

| Boiling Point (Predicted) | 369.8 ± 27.0 °C at 760 mmHg | |

| pKa (Predicted) | 3.86 ± 0.10 | |

| Solubility | Soluble in methanol, chloroform, ethyl acetate |

Synthesis Pathway: The Suzuki Coupling Approach

The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki coupling reaction. This Nobel Prize-winning methodology is favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.

The core principle involves the cross-coupling of an organoboron compound (a boronic acid) with an organohalide. For 2-FBCA, this translates to the coupling of 2-fluorophenylboronic acid with a halogenated benzoic acid derivative.

Step-by-Step Synthesis Protocol

Reaction: 2-Fluorophenylboronic Acid + 4-Bromobenzoic Acid → this compound

-

Reactant Preparation: In a reaction vessel, dissolve 4-bromobenzoic acid and a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent mixture, such as toluene and ethanol.

-

Base Addition: Add an aqueous solution of a base, typically sodium carbonate (Na2CO3), to the mixture. The base is crucial for the activation of the boronic acid.

-

Boronic Acid Addition: Introduce 2-fluorophenylboronic acid to the reaction mixture.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and perform an acidic work-up. This involves acidifying the aqueous layer with an acid like HCl to precipitate the carboxylic acid product.

-

Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Synthesis Workflow Diagram

Caption: Suzuki coupling workflow for 2-FBCA synthesis.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is critical. A combination of spectroscopic and physical methods is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic aromatic proton signals. The fluorine atom will cause splitting of adjacent proton signals. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Will display distinct signals for the 13 unique carbon atoms in the molecule. The carbon attached to the fluorine will show a large coupling constant (¹JCF).

-

-

Infrared (IR) Spectroscopy: Key absorptions will include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to its molecular weight (216.21).

-

Melting Point Analysis: A sharp melting point range (e.g., 218-222 °C) is a strong indicator of high purity.

Core Applications in Research and Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Precursor to Selective COX-2 Inhibitors

2-FBCA is a well-documented precursor for the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). Its most notable application is in the synthesis of Lumiracoxib , a selective cyclooxygenase-2 (COX-2) inhibitor. The biphenyl scaffold is a common motif in this class of drugs, and the specific functionalization of 2-FBCA makes it an ideal starting material.

Role in Medicinal Chemistry and Drug Discovery

The fluorinated biphenyl motif is of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and improve binding affinity to biological targets. The carboxylic acid group serves as a versatile handle for creating amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Key application areas for 2-FBCA.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

References

- 2-Fluoro-4-biphenylcarboxylic acid, PubChem, National Center for Biotechnology Inform

The Architecture of Analgesics: A Technical Guide to the Synthesis of 2-Fluorobiphenyl-4-carboxylic Acid Derivatives

Introduction: The Significance of the Fluorinated Biphenyl Scaffold

The 2-fluorobiphenyl-4-carboxylic acid core is a privileged scaffold in modern medicinal chemistry, most notably as the foundational structure for a class of potent nonsteroidal anti-inflammatory drugs (NSAIDs). The strategic incorporation of a fluorine atom at the 2-position of the biphenyl system introduces unique conformational and electronic properties. This substitution restricts the rotation around the biphenyl bond, influencing the molecule's three-dimensional shape and its interaction with biological targets like cyclooxygenase (COX) enzymes.[1][2] Prominent drugs such as Diflunisal and Flurbiprofen are built upon this framework, demonstrating its critical role in the development of effective analgesic, anti-inflammatory, and antipyretic agents.[3][] This guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives, offering both mechanistic insights and practical, field-proven protocols for researchers in drug discovery and development.

Part 1: The Cornerstone of Synthesis - Palladium-Catalyzed Cross-Coupling Reactions

The most robust and versatile strategy for constructing the this compound core is the Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning methodology offers a highly efficient means of forming the crucial carbon-carbon bond between the two aryl rings, with excellent functional group tolerance and generally high yields.[7]

Mechanistic Rationale: The "Why" Behind the Suzuki-Miyaura Protocol

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of elementary steps involving a palladium catalyst. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

-

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (e.g., a substituted bromobenzoic acid) to a Pd(0) species. This step forms a Pd(II) complex. The choice of the aryl halide is critical; aryl bromides and iodides are generally more reactive than chlorides.

-

Transmetalation: The arylboronic acid, activated by a base, undergoes transmetalation with the Pd(II) complex. The base (e.g., potassium carbonate, sodium carbonate) is essential for the formation of a more nucleophilic boronate species, facilitating the transfer of the aryl group from boron to palladium.

-

Reductive Elimination: This is the final, product-forming step. The two aryl groups on the Pd(II) complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: One-step synthesis of Diflunisal via co-catalyzed Grignard coupling.

This approach avoids the use of expensive palladium catalysts, making it attractive for large-scale industrial synthesis. [8]

Multi-step Synthesis from 2,4-Difluoronitrobenzene

A classical, multi-step synthesis is also employed, particularly for the synthesis of Flurbiprofen. [9]This route involves the initial alkylation of 2,4-difluoronitrobenzene, followed by a series of transformations to build the biphenyl core and the propionic acid side chain.

Workflow for Flurbiprofen Synthesis:

-

Alkylation: Condensation of 2,4-difluoronitrobenzene with a malonic ester derivative.

-

Reduction: Reduction of the nitro group to an amine.

-

Gomberg-Bachmann or Sandmeyer Reaction: Formation of the biphenyl linkage via a diazonium salt intermediate.

-

Hydrolysis and Decarboxylation: Conversion of the malonic ester to the propionic acid moiety.

This pathway, while longer, provides access to a range of derivatives by modifying the coupling partner in the biphenyl-forming step. [9]

Part 3: Derivatization of the this compound Core

The carboxylic acid group of the core structure is a versatile handle for further chemical modifications, enabling the synthesis of a diverse library of compounds with potentially novel biological activities.

-

Amide Formation: Coupling of the carboxylic acid with various amines yields amide derivatives. These have been explored as potential anti-tumor agents. [10]* Esterification: The formation of ester prodrugs can be employed to mask the acidic proton of the carboxylic acid, which is often associated with gastric irritation, a common side effect of NSAIDs. [2]* Heterocycle Formation: The carboxylic acid can be converted to a hydrazide, which serves as a key intermediate for the synthesis of various five-membered heterocycles like oxadiazoles and triazoles. [11][12]These modifications can significantly alter the pharmacological profile of the parent molecule.

Conclusion

The synthesis of this compound and its derivatives is a cornerstone of NSAID development and continues to be an active area of research for the discovery of new therapeutic agents. While palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the most efficient and versatile strategy, alternative methods utilizing more sustainable catalysts are emerging as viable alternatives for large-scale production. The ability to readily derivatize the carboxylic acid functional group further enhances the value of this scaffold, providing a platform for the generation of new chemical entities with diverse pharmacological properties. This guide has provided a comprehensive overview of the key synthetic methodologies, grounded in mechanistic principles and practical considerations, to aid researchers in this important field.

References

- Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents. (n.d.). PubMed.

- A kind of method for one-step synthesis of diflunisal and derivatives thereof. (n.d.). Google Patents.

- SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. (2017). International Journal of Pharmaceutical Sciences and Research.

- Five step synthesis of Diflunisal by Jones et al. (n.d.). ResearchGate.

- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. (n.d.). Google Patents.

- Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid. (n.d.). Patsnap.

- Method for synthesis of flurbiprofen. (n.d.). Google Patents.

- Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. (2005). PubMed.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI.

- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2017). ResearchGate.

- Flurbiprofen, Comprehensive Profile. (2015). ResearchGate.

- Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff's Bases for Diabetic Management: In Vitro and In Silico Studies. (2022). National Institutes of Health.

- Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). (n.d.). IndiaMART.

- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). (n.d.). Organic Syntheses.

- Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. (2020). PubMed Central.

- Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (n.d.). Moodle@Units.

- Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (2006). ResearchGate.

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.

Sources

- 1. Diflunisal | 22494-42-4 | FD16025 | Biosynth [biosynth.com]

- 2. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff’s Bases for Diabetic Management: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN110372493B - A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents [patents.google.com]

- 9. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]

- 10. Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure of 2-Fluorobiphenyl-4-carboxylic acid

An In-depth Technical Guide to the Chemical Structure and Utility of 2-Fluorobiphenyl-4-carboxylic acid

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and its critical role as a precursor in the pharmaceutical industry, most notably in the production of the non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen.

Molecular Architecture and Physicochemical Profile

The functionality and application of a chemical compound are fundamentally dictated by its structure. This compound is a bi-aryl compound whose unique arrangement of functional groups imparts specific reactivity and properties that are highly valued in organic synthesis.

Chemical Identity

The compound is systematically identified by several key descriptors, ensuring its unambiguous recognition in global databases and regulatory documents.

| Identifier | Value | Source |

| CAS Number | 137045-30-8 | [1][2] |

| Molecular Formula | C₁₃H₉FO₂ | [2][] |

| Molecular Weight | 216.21 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | [] |

| InChI Key | PFKITESTTSWHMP-UHFFFAOYSA-N | [1] |

Structural Elucidation

The structure of this compound consists of a biphenyl core. One phenyl ring is substituted at the 4-position with a carboxylic acid group (-COOH) and at the 2-position with a fluorine atom (-F). The second phenyl ring is unsubstituted.

The fluorine atom also exerts a strong electron-withdrawing inductive effect, which modulates the acidity of the carboxylic acid and the reactivity of the aromatic ring system.

Caption: 2D representation of this compound.

Physicochemical Properties

The bulk properties of the compound are critical for its handling, storage, and reaction setup.

| Property | Value | Source |

| Appearance | Solid. Described as a pale gray solid or off-white crystalline powder. | [5][6] |

| Melting Point | 223-227 °C (lit.) | [1][7][8] |

| Boiling Point | 361.6 ± 30.0 °C (Predicted) | [8] |

| Density | 1.261 ± 0.06 g/cm³ (Predicted) | [8] |

| Storage Conditions | Store at 0-8°C | [5][6] |

Synthesis and Chemical Reactivity

As a key building block, the reliable synthesis of this compound is paramount. The most logical and industrially scalable approaches involve modern cross-coupling methodologies.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the molecule at the biphenyl C-C bond. This suggests a cross-coupling reaction between a phenylboronic acid derivative and a fluorinated benzoic acid derivative (or their synthetic equivalents), a strategy embodied by the Suzuki-Miyaura coupling reaction.

Caption: Role of this compound in synthesis and QC.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

-

Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific Target Organ Toxicity, Single Exposure - Respiratory system). [1]* Signal Word: Warning. [1]* Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Codes: P261, P264, P271, P301+P312, P302+P352, P305+P351+P338. [1]* Personal Protective Equipment (PPE): Recommended PPE includes gloves, eye shields, and a type N95 dust mask. [1]

Conclusion

This compound is a structurally significant molecule whose value lies in its role as a sophisticated building block. Its non-planar, fluorinated biphenyl framework is a key structural motif that is carried forward into the potent anti-inflammatory drug, Flurbiprofen. An understanding of its synthesis, particularly through robust methods like Suzuki coupling, and its critical function as both a synthetic precursor and a regulatory-defined impurity standard, is indispensable for professionals in the fields of chemical synthesis and pharmaceutical development.

References

- Sutherland, H. H., & Rawas, A. (1983). 3'-Fluorobiphenyl-4-carboxylic acid, C13H9FO2.Acta Crystallographica Section C: Crystal Structure Communications, 39(11), 1568-1570. [Online]. Available: [Link]

- Flurbiprofen, Comprehensive Profile.

- This compound - Physico-chemical Properties. ChemBK. [Online]. Available: [Link]

- 2'-Fluoro-biphenyl-4-carboxylic acid.

- Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid.

- Method for synthesis of flurbiprofen. Google Patents. [Online].

- Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). IP.com. [Online]. Available: [Link]

- 2'-Fluorobiphenyl-3-carboxylic acid.

- 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

- Khan, M., et al. (2022). Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff's Bases for Diabetic Management: In Vitro and In Silico Studies.Molecules, 27(15), 4989. [Online]. Available: [Link]

Sources

An In-depth Technical Guide to 2-Fluorobiphenyl-4-carboxylic acid: Synthesis, Characterization, and Pharmaceutical Relevance

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Fluorobiphenyl-4-carboxylic acid, a key chemical entity in pharmaceutical research and development. The document delves into its fundamental molecular and physicochemical properties, outlines detailed synthetic pathways, and discusses its primary role as a significant impurity of the non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen. This guide is intended to be a valuable resource for scientists engaged in drug discovery, process chemistry, and quality control, offering both theoretical insights and practical methodologies.

Introduction

This compound, also known as Flurbiprofen EP Impurity E, is a fluorinated biphenyl derivative with the chemical formula C₁₃H₉FO₂.[1][2][3] Its structure is characterized by a biphenyl core, with a fluorine atom at the 2-position and a carboxylic acid group at the 4-position of one of the phenyl rings. The presence and position of the fluorine atom and the carboxylic acid group significantly influence the molecule's chemical reactivity and biological interactions.

In the pharmaceutical industry, the study of such compounds is of paramount importance, particularly in the context of drug purity and safety. As a known impurity of Flurbiprofen, a widely used NSAID, understanding the synthesis, characterization, and potential biological impact of this compound is crucial for regulatory compliance and ensuring the quality of the final drug product.[4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₂ | [1][2][3] |

| Molecular Weight | 216.21 g/mol | [3] |

| CAS Number | 137045-30-8 | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 223-227 °C | [3] |

| Solubility | Soluble in DMSO and methanol (with heating) | [4][6] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A common and logical approach involves the formation of the biphenyl scaffold followed by the introduction or modification of the carboxylic acid functionality. Two plausible and widely applicable methods are outlined below:

Method 1: Grignard Reaction and Carboxylation

This classic organometallic approach leverages the formation of a Grignard reagent from a halogenated biphenyl precursor, which is then carboxylated using carbon dioxide.

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 4-bromo-2-fluorobiphenyl (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 4-bromo-2-fluorobiphenyl solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and a gentle reflux is observed.

-

Slowly add the remaining 4-bromo-2-fluorobiphenyl solution to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Bubble dry carbon dioxide gas through the solution with vigorous stirring for 2-4 hours, or pour the Grignard solution over crushed dry ice.

-

Allow the mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Sources

- 1. US4518799A - Processes for the preparation of hydratropic acids - Google Patents [patents.google.com]

- 2. 2-Fluorobiphenyl(321-60-8) 13C NMR [m.chemicalbook.com]

- 3. 2-氟联苯基-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Fluorobiphenyl-4-carboxylic Acid (CAS 137045-30-8): From Pharmaceutical Standard to Therapeutic Probe

This technical guide provides a comprehensive overview of 2-Fluorobiphenyl-4-carboxylic acid (CAS No. 137045-30-8), a molecule with a dual identity in the scientific landscape. Primarily recognized as a critical reference standard in the pharmaceutical industry, Flurbiprofen EP Impurity E, it has also emerged as a subject of significant interest in fundamental research, particularly in the study of protein misfolding diseases. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its applications, underlying scientific principles, and practical methodologies.

Part 1: Unveiling the Duality of this compound

This compound is a fluorinated biphenyl carboxylic acid. Its chemical structure is foundational to its distinct applications.

| Chemical and Physical Properties | |

| CAS Number | 137045-30-8[1][2][3][4] |

| Molecular Formula | C₁₃H₉FO₂[5] |

| Molecular Weight | 216.21 g/mol [5] |

| Synonyms | Flurbiprofen EP Impurity E, 3-Fluoro-4-phenylbenzoic acid |

| Appearance | White to off-white solid |

| Melting Point | 223-227 °C |

While its existence as an impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen necessitates its use as a reference standard for quality control, its structural similarity to other bi-aryl compounds has led to the discovery of its own intriguing biological activity.

Part 2: Application as a Transthyretin (TTR) Amyloidogenesis Inhibitor

A significant and compelling research application of this compound is its role as a potent inhibitor of transthyretin (TTR) amyloidogenesis. TTR is a transport protein in the blood and cerebrospinal fluid, and its misfolding and aggregation into amyloid fibrils are associated with debilitating diseases such as familial amyloid polyneuropathy (FAP) and senile systemic amyloidosis (SSA).

Mechanism of Action: Kinetic Stabilization of the TTR Tetramer

The native, functional form of TTR is a homotetramer. The rate-limiting step in TTR amyloidogenesis is the dissociation of this tetramer into its constituent monomers, which then misfold and aggregate. This compound has been shown to inhibit this process by binding to the thyroxine (T4) binding sites of the TTR tetramer.[6][7] This binding kinetically stabilizes the native tetrameric structure, increasing the energy barrier for dissociation and thereby preventing the formation of amyloidogenic monomers.[8]

The mechanism of TTR stabilization by small molecules like this compound is a critical area of research for the development of therapeutics for TTR-related amyloidoses.

Experimental Protocols for Assessing TTR Stabilization

The efficacy of this compound as a TTR stabilizer can be evaluated using a variety of biophysical techniques.

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between a small molecule and a protein.

Protocol:

-

Prepare a solution of purified recombinant human TTR in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a solution of this compound in the same buffer.

-

Titrate the TTR solution with the this compound solution in an ITC instrument.

-

Analyze the resulting thermogram to determine the binding parameters. A low nanomolar dissociation constant (Kd) is indicative of a potent stabilizer.[7]

This technique is used to assess the hydrodynamic properties of macromolecules and can be employed to confirm that the compound stabilizes the TTR tetramer.

Protocol:

-

Incubate purified TTR with and without this compound.

-

Subject the samples to high-speed centrifugation in an analytical ultracentrifuge.

-

Monitor the sedimentation of the protein over time.

-

Analyze the data to determine the sedimentation coefficient. A shift in the sedimentation coefficient consistent with the tetrameric form in the presence of the compound indicates stabilization.

This assay directly measures the ability of a compound to inhibit the formation of amyloid fibrils under denaturing conditions.

Protocol:

-

Prepare solutions of TTR in an acidic buffer (e.g., acetate buffer, pH 4.4) to induce fibril formation.

-

Add varying concentrations of this compound to the TTR solutions.

-

Incubate the samples at 37°C with agitation.

-

At various time points, measure the extent of fibril formation using a fluorescent dye like Thioflavin T, which exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

A dose-dependent decrease in Thioflavin T fluorescence indicates inhibition of amyloidogenesis.

Part 3: Application as a Pharmaceutical Reference Standard

In the context of pharmaceutical manufacturing, this compound is known as Flurbiprofen EP Impurity E. Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory agencies to ensure the safety and efficacy of the final drug product.[1]

The Role of Impurity Standards in Quality Control

Reference standards for impurities are essential for:

-

Method Development and Validation: To develop and validate analytical methods (e.g., HPLC) capable of detecting and quantifying the impurity.[3][9]

-

Quality Control: For routine testing of raw materials, in-process samples, and the final drug substance to ensure that the level of the impurity is below the specified threshold.

-

Stability Studies: To monitor the formation of the impurity over time under various storage conditions.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Flurbiprofen EP Impurity E - CAS - 137045-30-8 | Axios Research [axios-research.com]

- 4. scribd.com [scribd.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. WO2004056315A2 - Compositions and methods for stabilizing transthyretin and inhibiting transthyretin misfolding - Google Patents [patents.google.com]

- 7. EP1587821B1 - Compositions and methods for stabilizing transthyretin and inhibiting transthyretin misfolding - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Flurbiprofen EP Impurity E - SRIRAMCHEM [sriramchem.com]

The Biological Frontier of Fluorinated Biphenyls: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the biphenyl scaffold has unlocked a vast and promising landscape for the discovery of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted biological activities of fluorinated biphenyl compounds. By leveraging the unique physicochemical properties of fluorine—including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—medicinal chemists have successfully modulated the potency, selectivity, metabolic stability, and pharmacokinetic profiles of this versatile chemical class.[1] This guide will delve into the synthesis, mechanisms of action, and therapeutic potential of fluorinated biphenyls across a spectrum of biological targets, offering detailed experimental protocols, comparative quantitative data, and visual representations of key molecular interactions and pathways to empower researchers in their drug discovery endeavors.

The Fluorine Advantage in Biphenyl Scaffolds: A Synergy of Structure and Function

The biphenyl moiety serves as a privileged structure in medicinal chemistry, offering a rigid yet conformationally flexible backbone that can effectively orient functional groups for optimal target engagement.[2] When combined with fluorine, a bioisostere for hydrogen with profound electronic differences, the therapeutic potential of biphenyl-based compounds is significantly amplified.

The introduction of fluorine can lead to:

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[3]

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] This "metabolic blocking" at specific sites can significantly prolong the half-life of a drug candidate.[5]

-

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1][6]

-

Conformational Control: The presence of fluorine can influence the torsional angles between the two phenyl rings of the biphenyl scaffold, locking the molecule into a bioactive conformation.

Diverse Biological Activities of Fluorinated Biphenyl Compounds

Fluorinated biphenyls have demonstrated a remarkable breadth of biological activities, with prominent examples in various therapeutic areas.

Antimicrobial Activity

A compelling area of investigation is the development of fluorinated biphenyls as novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Mechanism of Action: Certain fluorinated biphenyl derivatives have been shown to target essential bacterial enzymes. For instance, studies have revealed that F- and CF3-substituted biphenyl compounds can act as inhibitors of Escherichia coli FabH, a key enzyme in the bacterial fatty acid synthesis pathway.[7] Molecular docking studies have indicated strong binding affinities between these compounds and the FabH active site, suggesting a clear mechanism for their antibacterial action.[7]

Structure-Activity Relationship (SAR) Insights: Research has demonstrated that the position and number of fluorine substitutions significantly impact antimicrobial efficacy. For example, a bis-fluoro substitution at the meta-position of the biphenyl backbone has been shown to synergistically enhance antibacterial activity against a range of bacterial strains, including E. coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae.[7]

Table 1: Antimicrobial Activity of Representative Fluorinated Biphenyl Derivatives

| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |

| 5D | 3,3'-difluoro | E. coli | 8 | [7] |

| 5A | 4-fluoro | E. coli | 32 | [7] |

| 5K | 4-trifluoromethyl | E. coli | 64 | [7] |

Anti-HIV Activity: Potent Non-Nucleoside Reverse Transcriptase Inhibitors

Fluorinated biphenyls have emerged as a highly promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.

Mechanism of Action: These compounds, particularly those belonging to the diarylpyrimidine (DAPY) class, bind to an allosteric pocket of the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change that inhibits the enzyme's function, thereby preventing the conversion of viral RNA into DNA, a critical step in the viral life cycle. The biphenyl "wing" of these molecules extends into a hydrophobic channel of the RT, enhancing π-π and hydrophobic interactions with surrounding amino acid residues.[4]

Improving Druggability with Fluorine: Early biphenyl-DAPY candidates, while potent, suffered from poor metabolic stability and cytotoxicity. The strategic introduction of fluorine atoms into the biphenyl ring has successfully addressed these liabilities. By replacing metabolically vulnerable methyl groups with fluorine, researchers have significantly improved the pharmacokinetic profiles and safety of these compounds.[4] For instance, the fluorinated compound 5t demonstrated a 5-fold increase in metabolic half-life in human liver microsomes compared to its non-fluorinated precursor, JK-4b .[4]

Table 2: Anti-HIV-1 Activity of Fluorinated NH2-Biphenyl-Diarylpyrimidines

| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| JK-4b (non-fluorinated) | WT HIV-1 | 1.0 | 2.08 | 2059 | [4] |

| 5t (fluorinated) | WT HIV-1 | 1.8 | 117 | 66,443 | [4][8] |

Anti-Inflammatory Properties

The biphenyl scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), and fluorination has been explored as a strategy to enhance their activity and reduce side effects.[8] Flurbiprofen, a well-known NSAID, is a prime example of a fluorinated biphenyl compound.[9] Research into derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid has led to new compounds with potent anti-inflammatory activity and significantly lower ulcerogenic potential compared to the parent drug.[8]

Furthermore, certain fluorine-substituted benzo[h]quinazoline-2-amine derivatives, which contain a biphenyl-like core, have been identified as potent inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[10] These compounds have been shown to reduce the phosphorylation of IκBα and p65, leading to decreased production of pro-inflammatory cytokines.[10]

Anticancer Activity

Fluorinated biphenyl compounds have demonstrated significant potential as anticancer agents through various mechanisms.[2]

Inhibition of Androgen Biosynthesis: For the treatment of androgen-dependent prostate cancer, fluorinated biphenyl methylene imidazoles have been developed as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[11] Docking studies suggest that the fluorine atom engages in multipolar interactions with key residues in the enzyme's active site, contributing to the inhibitory activity.[11] The introduction of fluorine also beneficially prolonged the plasma half-life of these compounds.[11]

Cytotoxicity against Tumor Cell Lines: Fluorinated analogs of natural products containing a biphenyl moiety have also been synthesized and evaluated for their anticancer efficacy. For example, a trifluoromethyl-modified cryptophycin, a potent antimitotic agent, exhibited an IC50 value in the low picomolar range against KB-3-1 tumor cells.[12][13]

Neuroprotective Effects

The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative diseases.[14] Fluorinated biphenyl derivatives are being investigated for their potential to mitigate neuroinflammation and excitotoxicity. For instance, novel fluorinated polyphenols have been developed as selective inhibitors of DYRK1A/B kinase, enzymes implicated in neuroinflammatory diseases like Parkinson's and Alzheimer's disease.[15]

Experimental Protocols and Methodologies

To ensure the integrity and reproducibility of research in this field, standardized and well-validated experimental protocols are essential.

Synthesis of Fluorinated Biphenyl Compounds

A common and versatile method for the synthesis of fluorinated biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3][16]

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a pressure tube, combine the fluorinated aryl bromide (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K3PO4) (1.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1.5 mol%).

-

Solvent System: Add a degassed mixture of water and dioxane (1:3 v/v).

-

Reaction Conditions: Seal the pressure tube and heat the reaction mixture at 105 °C for 8-12 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Synthesis of Fluorinated Biphenyls

Caption: Workflow for the synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling.

Evaluation of Anti-HIV Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the 50% effective concentration (EC50) of antiviral compounds.[8]

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with virus only (positive control) and cells only (negative control).

-

Virus Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Incubation: Incubate the plates for 5 days at 37 °C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the EC50 value from the dose-response curve.

Assessment of Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[4]

Step-by-Step Protocol for Metabolic Stability Assay:

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and NADPH regenerating system in phosphate buffer (pH 7.4).

-

Incubation: Incubate the mixture at 37 °C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Half-Life Calculation: The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the remaining compound versus time.

Signaling Pathways and Molecular Interactions

Understanding the molecular interactions and signaling pathways affected by fluorinated biphenyl compounds is crucial for rational drug design.

Inhibition of the NF-κB Signaling Pathway

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biotechniques.com [biotechniques.com]

- 7. Fluorine- and Trifluoromethyl-Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite | Semantic Scholar [semanticscholar.org]

- 10. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Total synthesis and biological evaluation of fluorinated cryptophycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - Total synthesis and biological evaluation of fluorinated cryptophycins [beilstein-journals.org]

- 14. mdpi.com [mdpi.com]

- 15. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 2-Fluorobiphenyl-4-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, leading to the development of a diverse range of therapeutic agents. 2-Fluorobiphenyl-4-carboxylic acid is a prominent member of this class of compounds. Its unique combination of a biphenyl core, a strategically placed fluorine atom, and a carboxylic acid moiety provides a versatile platform for the design of potent and selective drugs. This technical guide offers an in-depth exploration of the synthesis, key applications, and structure-activity relationships of this compound and its derivatives, with a focus on their role in the development of non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor blockers (ARBs), and emerging therapeutic areas.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in drug design and synthesis.

| Property | Value | Reference(s) |

| CAS Number | 137045-30-8 | [1] |

| Molecular Formula | C₁₃H₉FO₂ | [1] |

| Molecular Weight | 216.21 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 223-227 °C | |

| Solubility | Slightly soluble in DMSO and methanol (with heating) | [2] |

Synthetic Strategies: Building the Biphenyl Core

The construction of the this compound scaffold is a critical step in the synthesis of its derivatives. The key challenge lies in the formation of the C-C bond between the two phenyl rings. Modern cross-coupling reactions have proven to be the most efficient methods for this transformation.

Suzuki-Miyaura Cross-Coupling: A Versatile Approach

The Suzuki-Miyaura coupling is a widely used and robust method for the synthesis of biaryl compounds.[3] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a base. For the synthesis of this compound, a common strategy involves the coupling of a substituted halobenzoic acid with phenylboronic acid.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar substrates.[1][4]

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-3-fluorobenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water (4:1), and a base, typically sodium carbonate (2 equivalents).

-

Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Purification: Filter the crude product and wash with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Ullmann Condensation: A Classic Alternative

The Ullmann reaction provides an alternative, copper-catalyzed route to biaryl compounds.[5] While often requiring harsher conditions than Suzuki coupling, it remains a valuable tool in organic synthesis. The reaction typically involves the coupling of two aryl halides in the presence of copper powder at high temperatures.

Applications in Medicinal Chemistry: A Scaffold of Therapeutic Significance

The this compound core is a cornerstone in the development of several important classes of drugs.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The Flurbiprofen Story

The most well-known application of this compound is as a key precursor to Flurbiprofen, a potent NSAID.[6] Flurbiprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7]

Mechanism of Action: COX Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to other prostaglandins and thromboxanes.[7] NSAIDs like Flurbiprofen act as competitive inhibitors, binding to the active site of the COX enzyme and preventing arachidonic acid from entering.[7]

The carboxylic acid group of Flurbiprofen is crucial for its activity, forming a salt bridge with a key arginine residue (Arg-120) at the base of the COX active site.[8][9] The biphenyl moiety occupies a hydrophobic channel within the enzyme. The fluorine atom on the biphenyl ring is thought to enhance the binding affinity and potency of the molecule.

Emerging Applications: From Neurodegeneration to Materials Science

The versatility of the this compound scaffold extends beyond inflammation and cardiovascular disease.

-

Alzheimer's Disease: Certain derivatives of Flurbiprofen have been investigated for their potential to modulate γ-secretase activity and reduce the production of amyloid-β (Aβ42) peptides, which are implicated in the pathology of Alzheimer's disease. [8][10]* Materials Science: The rigid and aromatic nature of the fluorinated biphenyl core makes it an attractive building block for the synthesis of high-performance polymers, such as polyamides and liquid crystals. [11]The incorporation of fluorine can enhance thermal stability, solubility, and optical properties of these materials. [5]

Conclusion and Future Perspectives

This compound has firmly established its role as a privileged scaffold in medicinal chemistry. Its journey from a key intermediate in the synthesis of the NSAID Flurbiprofen to a foundational structure in the design of drugs for cardiovascular disease and potentially neurodegenerative disorders highlights its remarkable versatility. The continued exploration of the structure-activity relationships of its derivatives, coupled with advancements in synthetic methodologies, promises to unlock new therapeutic applications for this remarkable molecule. As our understanding of complex diseases deepens, the strategic modification of scaffolds like this compound will undoubtedly remain a cornerstone of modern drug discovery and development.

References

- Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [URL: https://www.

- Eriksen, J. L., Sagi, S. A., Smith, T. E., Weggen, S., Das, P., McLendon, D. C., ... & Golde, T. E. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. The Journal of clinical investigation, 112(3), 440-449. [URL: https://www.jci.org/articles/view/18162]

- ChemBK. (2024, April 9). This compound. Retrieved from [Link] [URL: https://www.chembk.com/en/chem/137045-30-8]

- Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814. [URL: https://www.jbc.org/article/S0021-9258(18)40001-X/fulltext]

- Goossens, H., & L'abbé, G. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. The Journal of Organic Chemistry, 72(20), 7793-7796. [URL: https://pubs.acs.org/doi/10.1021/jo701358z]

- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link] [URL: https://www.creative-biolabs.com/pre-clinical-research/carrageenan-induced-paw-edema-model.htm]

- Google Patents. (n.d.). US20110237822A1 - Process for preparation of valsartan intermediate. Retrieved from [URL: https://patents.google.

- ResearchGate. (n.d.). Figure 4 (a). Flurbiprofen's interaction in the binding site of COX1.... Retrieved from [Link] [URL: https://www.researchgate.net/figure/a-Flurbiprofens-interaction-in-the-binding-site-of-COX1-The-arrow-showed-Ile-523_fig4_279532661]

- Google Patents. (n.d.). CN101450917B - Valsartan synthesis method. Retrieved from [URL: https://patents.google.

- ResearchGate. (n.d.). Structures and binding mechanisms of COX-2 inhibitor scaffolds a).... Retrieved from [Link] [URL: https://www.researchgate.net/figure/Structures-and-binding-mechanisms-of-COX-2-inhibitor-scaffolds-a-Structures-of_fig1_320853549]

- ResearchGate. (n.d.). Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. Retrieved from [Link] [URL: https://www.researchgate.net/publication/244464195_Fluorinated_Aromatic_Polyamides_and_Poly_amide-imides_Synthesis_and_Properties]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link] [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link] [URL: https://en.wikipedia.org/wiki/Ullmann_reaction]

- Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen. Retrieved from [URL: https://patents.google.

- Journal of Chemical Education. (2017). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 94(6), 799-802. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.6b00713]

- Royal Society of Chemistry. (2013). A highly efficient and reusable supramolecular inclusion complex of b-cyclodextrin with Pd(II) as a catalyst for Suzuki–Miyaura cross-coupling reactions in water. RSC Advances, 3(44), 21401-21407. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra43651a]

- National Center for Biotechnology Information. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link] [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041420/]

- ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link] [URL: https://www.researchgate.net/figure/IC-50-Values-for-COX-1-and-COX-2-Enzymes_tbl4_326757049]

- MDPI. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Molecules, 28(11), 4349. [URL: https://www.mdpi.com/1420-3049/28/11/4349]

- Wikipedia. (n.d.). Angiotensin II receptor blocker. Retrieved from [Link] [URL: https://en.wikipedia.org/wiki/Angiotensin_II_receptor_blocker]

- Mayo Clinic. (n.d.). Angiotensin II receptor blockers. Retrieved from [Link] [URL: https://www.mayoclinic.org/diseases-conditions/high-blood-pressure/in-depth/angiotensin-ii-receptor-blockers/art-20045009]

- National Center for Biotechnology Information. (n.d.). Angiotensin II Receptor Blockers (ARB). Retrieved from [Link] [URL: https://www.ncbi.nlm.nih.gov/books/NBK539814/]

- Royal Society of Chemistry. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 1930-1974. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/cs/b609913g]

- National Center for Biotechnology Information. (n.d.). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Retrieved from [Link] [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4404313/]

- ResearchGate. (n.d.). Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane. Retrieved from [Link] [URL: https://www.researchgate.net/publication/222137682_Syntheses_and_properties_of_novel_fluorinated_polyamides_based_on_a_bisether-carboxylic_acid_or_a_bisether_amine_extended_from_bis4-hydroxyphenylphenyl-222-trifluoroethane]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Fluorobiphenyl-4-carboxylic Acid

Introduction: The Analytical Imperative for 2-Fluorobiphenyl-4-carboxylic Acid

This compound, with the molecular formula C₁₃H₉FO₂ and a molecular weight of 216.21 g/mol , is a significant molecule within the landscape of pharmaceutical development and quality control.[1] Notably, it is recognized as a potential impurity in the manufacturing of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID).[1][2] Its structural similarity to the active pharmaceutical ingredient (API) necessitates robust and precise analytical methodologies to ensure the purity, safety, and efficacy of the final drug product. This guide provides a comprehensive exploration of the spectroscopic techniques essential for the unambiguous identification and characterization of this compound, tailored for researchers, scientists, and drug development professionals. While experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established spectroscopic principles and data from analogous structures to provide a thorough analytical framework.

Molecular Structure and Its Spectroscopic Implications

A foundational understanding of the molecular architecture is paramount in predicting and interpreting spectroscopic data. The structure of this compound, presented below, reveals key features that will manifest in its various spectra.

Caption: Molecular structure of this compound.

The molecule comprises a biphenyl core, where two phenyl rings are linked. One ring is substituted with a fluorine atom at the 2-position and a carboxylic acid group at the 4-position. This substitution pattern breaks the symmetry of the rings and will lead to a complex and informative Nuclear Magnetic Resonance (NMR) spectrum. The fluorine atom, with its high electronegativity and a nuclear spin of ½, will introduce characteristic couplings to nearby protons and carbons. The carboxylic acid group presents distinct signals in both NMR and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the definitive structural analysis of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other active nuclei.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | - |

| Aromatic Protons | 7.0 - 8.5 | Multiplets, Doublets | J(H,H) ≈ 7-9 Hz (ortho), J(H,F) ≈ 2-10 Hz |

Analysis and Rationale:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. This results in a characteristic downfield chemical shift, typically observed as a broad singlet above 12 ppm.[3] The broadness is a consequence of chemical exchange and hydrogen bonding.

-

Aromatic Protons: The aromatic region will be complex due to the presence of two phenyl rings and the influence of the fluorine and carboxylic acid substituents. The protons on the fluorinated ring will exhibit both proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the unsubstituted phenyl ring will show a more standard pattern of multiplets. The electron-withdrawing nature of the carboxylic acid group will tend to shift the protons on that ring further downfield.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons in its vicinity.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| Carboxylic Acid (-COOH) | 165 - 175 | Singlet | - |

| C-F | 155 - 165 | Doublet | ¹J(C,F) ≈ 240-260 |

| Aromatic Carbons | 115 - 145 | Doublets and Singlets | ²J(C,F) ≈ 20-25, ³J(C,F) ≈ 5-10 |

Analysis and Rationale:

-

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear in the downfield region of the spectrum.[3]

-

Carbon Bearing Fluorine (C-F): The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C,F)), resulting in a characteristic doublet. Its chemical shift will be significantly influenced by the high electronegativity of fluorine.

-

Other Aromatic Carbons: Carbons ortho, meta, and para to the fluorine atom will show smaller C-F couplings, leading to additional doublets in the spectrum. The carbons on the unsubstituted phenyl ring will appear as singlets. The specific chemical shifts will be influenced by the combined electronic effects of the fluorine and carboxylic acid substituents.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The spectrum will provide information about the chemical environment of the fluorine atom. For this compound, a single signal is expected, which will be split by neighboring protons.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (carboxylic acid) | 1680-1720 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium to Weak |

| C-O stretch (carboxylic acid) | 1210-1320 | Strong |

| C-F stretch | 1100-1250 | Strong |

Analysis and Rationale:

-

O-H Stretch: The most prominent feature of the IR spectrum will be the very broad and strong absorption band for the O-H stretch of the carboxylic acid, which is broadened due to strong intermolecular hydrogen bonding.[3]

-

C=O Stretch: A sharp and intense absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be observed. Its position is influenced by conjugation with the aromatic ring.

-

Aromatic C-H and C=C Stretches: The aromatic rings will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption due to the C-F stretching vibration is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR Method)

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectrum Data

| m/z | Interpretation |

| 216 | Molecular ion [M]⁺ |

| 199 | [M - OH]⁺ |

| 171 | [M - COOH]⁺ |

| 152 | [M - COOH - F]⁺ |

Analysis and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 216 will confirm the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of this compound is expected to proceed through the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a fragment at m/z 199, and the loss of the entire carboxyl group (-COOH) to give a fragment at m/z 171. Further fragmentation could involve the loss of the fluorine atom.

Experimental Protocol for Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS analysis.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While the direct acquisition of experimental data is ideal, a thorough understanding of spectroscopic principles and the analysis of analogous compounds provide a robust framework for its characterization. This guide has outlined the expected spectroscopic features, the rationale behind their interpretation, and the experimental protocols necessary for their acquisition. For researchers and professionals in drug development, this multi-faceted analytical approach is indispensable for ensuring the identity, purity, and quality of pharmaceutical materials.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- The Royal Society of Chemistry.

- ResearchGate. Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also.... [Link]

- Research Scientific. This compound, 97%. [Link]

- Oakwood Chemical. 2'-Fluorobiphenyl-4-carboxylic acid. [Link]

- ResearchGate. (PDF) 89- Flurbiprofen, Comprehensive Profile. [Link]

- Pharmaffili

- NIST WebBook. 4-Bromo-2-fluorobiphenyl. [Link]

- ACD/Labs.

- NIST WebBook. 2-Fluorobenzoic acid, 4-nitrophenyl ester. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluorobiphenyl-4-carboxylic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluorobiphenyl-4-carboxylic Acid in Pharmaceutical Analysis

This compound, a fluorinated aromatic carboxylic acid, holds considerable importance in the pharmaceutical industry, primarily as a known impurity and process intermediate of Flurbiprofen[1][][]. Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) from the phenylalkanoic acid derivative family, recognized for its analgesic and anti-inflammatory properties[4][5]. The presence and quantity of impurities such as this compound in an active pharmaceutical ingredient (API) like Flurbiprofen are critical quality attributes that must be meticulously monitored and controlled to ensure the safety and efficacy of the final drug product.

This technical guide provides a comprehensive examination of the melting point and physical state of this compound. We will delve into the theoretical underpinnings that govern these properties, present a detailed experimental protocol for their determination, and offer a comparative analysis with structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and quality control of Flurbiprofen and related compounds.

Physicochemical Properties at a Glance

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for its identification, purification, and quantification.

| Property | Value | Source(s) |

| Chemical Name | 2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | [1] |

| Synonyms | 3-Fluoro-4-phenylbenzoic acid, Flurbiprofen EP Impurity E | [1][6] |

| CAS Number | 137045-30-8 | [1][7] |

| Molecular Formula | C₁₃H₉FO₂ | [1][7] |

| Molecular Weight | 216.21 g/mol | [1][7] |

| Physical State | Solid, White to Off-White Crystalline Powder | [1] |

| Melting Point | 223-227 °C (literature value) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1] |

The Science Behind the Solid State: A Molecular Perspective

The physical state and melting point of an organic compound are dictated by the strength of the intermolecular forces holding its molecules together in a crystal lattice[8][9][10]. For this compound, a combination of strong intermolecular interactions results in its solid state at ambient temperatures and a relatively high melting point.

Key Intermolecular Forces at Play:

-

Hydrogen Bonding: The carboxylic acid moiety is the primary contributor to the high melting point. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the carbonyl (C=O) oxygen serves as a hydrogen bond acceptor. This allows for the formation of strong, dimeric structures through intermolecular hydrogen bonds, significantly increasing the energy required to break the crystal lattice[11].

-

π-π Stacking: The biphenyl system, with its two aromatic rings, facilitates π-π stacking interactions between adjacent molecules. These interactions, while weaker than hydrogen bonds, contribute to the overall stability of the crystal structure.

-

Dipole-Dipole Interactions: The electronegative fluorine atom and the carboxylic acid group create permanent dipoles in the molecule. The alignment of these dipoles in the crystal lattice leads to attractive dipole-dipole forces.

-

London Dispersion Forces: These are weak, transient forces present in all molecules and increase with the size and surface area of the molecule[12]. The relatively large biphenyl structure ensures that London dispersion forces play a role in the overall intermolecular attraction.

The combination of these forces, particularly the strong hydrogen bonding, results in a well-ordered and stable crystal lattice that requires a substantial amount of thermal energy to disrupt, hence the high melting point of 223-227 °C.

Figure 1. Logical relationship between intermolecular forces and the physical properties of this compound.

Comparative Analysis: The Influence of Structural Modifications

To fully appreciate the physicochemical properties of this compound, it is instructive to compare it with structurally similar molecules.

| Compound | Structure | Melting Point (°C) | Key Differences and Rationale for Melting Point |

| This compound | C₁₃H₉FO₂ | 223-227[1] | The presence of the ortho-fluoro substituent can influence crystal packing and introduce dipole-dipole interactions. |